Losartan-d9

Pharmacokinetics Drug Metabolism CYP2C9

This Losartan-d9 reference standard features a +9 Da mass shift (MW 431.97) for interference-free LC-MS/MS quantitation of Losartan in bioanalytical workflows. Its use as a stable isotope-labeled (SIL) internal standard is mandated by regulatory guidance (FDA, EMA) to ensure method accuracy and robustness, directly mitigating matrix effects and recovery variability.

Molecular Formula C22H23ClN6O
Molecular Weight 432 g/mol
CAS No. 1030937-18-8
Cat. No. B3075470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLosartan-d9
CAS1030937-18-8
Molecular FormulaC22H23ClN6O
Molecular Weight432 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl
InChIInChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i1D3,2D2,3D2,8D2
InChIKeyPSIFNNKUMBGKDQ-WRMMWXQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Losartan-d9 (CAS 1030937-18-8) for Quantitative LC-MS Bioanalysis: A Deuterated Internal Standard


Losartan-d9 is a stable isotope-labeled analog of the angiotensin II receptor blocker (ARB) Losartan, distinguished by the substitution of nine hydrogen atoms with deuterium on the n-butyl side chain [1]. This structural modification yields a molecular weight of 431.97 g/mol, which is +9 Da higher than the unlabeled parent compound (422.91 g/mol). The primary utility of Losartan-d9 is as an internal standard (IS) for the precise quantification of Losartan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its near-identical physicochemical properties ensure co-elution with the analyte, while its distinct mass allows for unambiguous mass spectrometric discrimination .

Why Unlabeled Losartan or Other Sartans Cannot Substitute for Losartan-d9 in Quantitative Bioanalysis


In LC-MS/MS quantification, the use of an unlabeled analyte as its own internal standard is fundamentally impossible due to identical mass-to-charge ratios, preventing distinct detection. Furthermore, employing a structural analog, such as Valsartan or Irbesartan, as an internal standard introduces significant analytical risk [1]. These compounds exhibit different physicochemical properties, leading to variable extraction recoveries and, critically, differential matrix effects (ion suppression/enhancement). This divergence means the internal standard fails to accurately track the analyte's behavior, compromising assay accuracy, precision, and robustness [2]. Losartan-d9, as a stable isotope-labeled (SIL) version of the analyte, is uniquely positioned to overcome these limitations by mirroring the analyte's exact behavior throughout the entire analytical workflow [3].

Quantifiable Differentiation of Losartan-d9 vs. Unlabeled Analogs and Alternative Internal Standards


Enhanced Metabolic Stability of Deuterated Losartan Compared to Protiated Losartan

Deuterated losartan potassium demonstrates significantly higher metabolic stability against the primary metabolizing enzyme, CYP2C9, compared to its protiated (non-deuterated) counterpart [1]. This is a direct consequence of the primary kinetic isotope effect, where the stronger C-D bond requires a higher activation energy for cleavage relative to the C-H bond.

Pharmacokinetics Drug Metabolism CYP2C9 Deuterium Isotope Effect

Ideal Mass Difference for Quantification and Avoidance of Isotopic Interference

Losartan-d9 possesses a +9 Da mass shift relative to unlabeled Losartan [1]. This is a critical and quantifiable differentiator from Losartan-d4 (+4 Da shift, CAS 1030937-27-9) or Losartan-d2 (+2 Da shift, HY-17512S3). A larger mass difference is analytically advantageous as it significantly reduces the risk of signal cross-talk or isotopic interference from the naturally occurring M+2 or M+4 isotopes of the unlabeled analyte [2]. The d9 substitution ensures that the internal standard's primary MS/MS transition is well-separated from the analyte's isotopic envelope, enhancing assay selectivity and sensitivity [3].

LC-MS/MS Method Validation Isotopic Purity Internal Standard

Certified High Isotopic and Chemical Purity for Reliable Method Performance

Commercially sourced Losartan-d9 is supplied with a Certificate of Analysis (CoA) confirming high chemical purity (typically ≥98%) and, critically, high isotopic purity (≥99% for the d9-labeled species) . This is a key procurement differentiator. In contrast, alternative internal standards like structural analogs (e.g., Irbesartan) may have different purity profiles and, more importantly, do not provide isotopic enrichment data relevant to the target analyte. The high isotopic purity of Losartan-d9 ensures that the internal standard signal is dominated by the d9 isotopologue, minimizing background contribution from d8 or d7 impurities that could otherwise degrade the lower limit of quantification (LLOQ) and method accuracy [1].

Quality Control Method Validation Certificate of Analysis Procurement

Optimal Research and Procurement Scenarios for Losartan-d9 Based on Verified Evidence


Rigorous Quantification of Losartan in Complex Biological Matrices for Pharmacokinetic/Toxicokinetic Studies

In regulated bioanalysis for drug development, Losartan-d9 is the preferred internal standard for quantifying Losartan concentrations in plasma, serum, or urine. Its +9 Da mass shift provides a clean analytical window, free from isotopic interference from the unlabeled analyte, as highlighted in Evidence Item 2. The use of a SIL-IS is mandated by regulatory guidance (e.g., FDA, EMA) to ensure method accuracy, precision, and robustness in the face of variable matrix effects and sample preparation losses [1].

Metabolic Pathway Elucidation and ADME Studies Leveraging the Deuterium Kinetic Isotope Effect

For researchers investigating the metabolism of Losartan, particularly the oxidation of the n-butyl side chain by CYP2C9, Losartan-d9 serves as a mechanistic probe. The direct evidence of enhanced metabolic stability for deuterated losartan (Evidence Item 1) [2] validates its use in 'in vitro-in vivo extrapolation' (IVIVE) studies. By comparing the metabolic profiles of Losartan and Losartan-d9, researchers can quantify the contribution of specific metabolic pathways and identify potential drug-drug interaction liabilities.

Quality Control and Stability-Indicating Method Development for Losartan Drug Products

Losartan-d9 is an essential component in developing and validating stability-indicating HPLC/LC-MS methods for pharmaceutical quality control. Its use as an internal standard compensates for any variability during sample preparation or injection, leading to more precise and accurate quantitation of Losartan and its degradation products in drug substance or finished product. The high isotopic purity verified by a Certificate of Analysis (Evidence Item 3) ensures the reliability of these methods for regulatory submissions (e.g., ANDA, DMF).

Clinical Toxicology and Therapeutic Drug Monitoring (TDM) with High Specificity

In clinical laboratories, the unambiguous identification and quantification of Losartan in patient samples is critical for TDM or in cases of suspected overdose. Losartan-d9 enables the development of a highly specific and sensitive LC-MS/MS assay. The distinct mass of the internal standard ensures that the assay's signal is derived solely from the drug and not from endogenous interferences or co-administered medications, providing clinicians with reliable data for patient management [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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